molecular formula C16H18O2 B14747586 Pentyl 1-naphthoate CAS No. 3007-94-1

Pentyl 1-naphthoate

Cat. No.: B14747586
CAS No.: 3007-94-1
M. Wt: 242.31 g/mol
InChI Key: VPDHCZFQSHXEPN-UHFFFAOYSA-N
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Description

Pentyl 1-naphthoate is an organic compound belonging to the ester class It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and pentanol, an aliphatic alcohol

Chemical Reactions Analysis

Types of Reactions

Pentyl 1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoic acid derivatives.

    Reduction: Alcohol derivatives of naphthalene.

    Substitution: Various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of pentyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-naphthoate
  • Methyl 1-naphthoate
  • Butyl 1-naphthoate

Uniqueness

Pentyl 1-naphthoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other naphthoate esters. Its longer aliphatic chain enhances its solubility in organic solvents and influences its interaction with biological targets .

Properties

CAS No.

3007-94-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

pentyl naphthalene-1-carboxylate

InChI

InChI=1S/C16H18O2/c1-2-3-6-12-18-16(17)15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3

InChI Key

VPDHCZFQSHXEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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